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Compound of Interest

Compound Name: Citalopram N-oxide

Cat. No.: B026223 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro formation of Citalopram
N-oxide, a metabolite of the widely prescribed antidepressant, citalopram. This document

details the enzymatic pathways responsible for its formation, experimental protocols for its in

vitro generation and quantification, and relevant kinetic data.

Introduction
Citalopram, a selective serotonin reuptake inhibitor (SSRI), undergoes extensive metabolism in

the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. One of its

metabolites is Citalopram N-oxide. Understanding the in vitro formation of this metabolite is

crucial for several aspects of drug development, including metabolic profiling, drug-drug

interaction studies, and predicting in vivo pharmacokinetic variability due to genetic

polymorphisms of metabolizing enzymes. In vitro studies have definitively established that the

formation of Citalopram N-oxide is exclusively catalyzed by the CYP2D6 isoenzyme[1][2][3]

[4].

Metabolic Pathway of Citalopram N-oxidation
The primary metabolic pathway leading to the formation of Citalopram N-oxide involves the

direct oxidation of the tertiary amine group of the citalopram molecule. This reaction is

catalyzed by CYP2D6.
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Figure 1: Metabolic pathway of Citalopram N-oxidation.

Quantitative Data: Enzyme Kinetics
The kinetics of Citalopram N-oxide formation have been characterized using recombinant

CYP2D6 enzymes. The Michaelis-Menten parameters, Km (substrate concentration at half-

maximal velocity) and Vmax (maximum reaction velocity), describe the efficiency of the

enzymatic reaction. The intrinsic clearance (Vmax/Km) is a key parameter for predicting the in

vivo clearance of a drug.

Enzyme Variant Km (µM)
Vmax
(pmol/min/pmol
CYP)

Intrinsic Clearance
(Vmax/Km) (% of
CYP2D6.1)

CYP2D6.1 (Wild-type) 135.3 ± 21.4 0.49 ± 0.04 100

CYP2D6.10 287.4 ± 35.8 0.38 ± 0.03 37

CYP2D6.49 221.6 ± 28.9 0.11 ± 0.01 13

Data adapted from a study on the effect of CYP2D6 genetic polymorphism on the metabolism

of citalopram in vitro. The intrinsic clearance of variants is presented as a percentage of the

wild-type (CYP2D6.1) enzyme.

Experimental Protocols
In Vitro Incubation using Human Liver Microsomes
(HLM)
This protocol describes a general procedure for assessing the formation of Citalopram N-
oxide using pooled human liver microsomes.

Materials:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b026223?utm_src=pdf-body-img
https://www.benchchem.com/product/b026223?utm_src=pdf-body
https://www.benchchem.com/product/b026223?utm_src=pdf-body
https://www.benchchem.com/product/b026223?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b026223?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pooled Human Liver Microsomes (HLM)

Citalopram solution

0.1 M Phosphate buffer (pH 7.4)

NADPH regenerating system:

NADP+

Glucose-6-phosphate (G6P)

Glucose-6-phosphate dehydrogenase (G6PDH)

Ice-cold acetonitrile or other suitable organic solvent for reaction termination

Incubator/water bath (37°C)

Procedure:

Preparation:

Thaw the human liver microsomes on ice.

Prepare a stock solution of citalopram in a suitable solvent (e.g., methanol or DMSO) and

dilute it to the desired concentrations in the phosphate buffer. The final concentration of

the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid

enzyme inhibition.

Prepare the NADPH regenerating system. Commercially available premixed systems are

recommended for convenience and consistency.

Incubation:

In a microcentrifuge tube, combine the following in order:

0.1 M Phosphate buffer (pH 7.4)

Human liver microsomes (final concentration typically 0.2-1.0 mg/mL protein)
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Citalopram solution (at various concentrations, e.g., 1-200 µM)

Pre-incubate the mixture for 5-10 minutes at 37°C.

Initiate the metabolic reaction by adding the NADPH regenerating system.

Incubate at 37°C for a specified period (e.g., 0, 15, 30, 60 minutes). The incubation time

should be within the linear range of metabolite formation.

Reaction Termination:

Stop the reaction by adding an equal volume of ice-cold acetonitrile.

Vortex the mixture to precipitate the proteins.

Sample Preparation for Analysis:

Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 rpm for 10 minutes)

to pellet the precipitated proteins.

Transfer the supernatant to a new tube for analysis by LC-MS/MS.

In Vitro Incubation using Recombinant CYP2D6
This protocol is for determining the specific contribution of CYP2D6 to Citalopram N-oxide
formation.

Materials:

Recombinant human CYP2D6 enzyme (e.g., in insect cell microsomes)

Citalopram solution

0.1 M Phosphate buffer (pH 7.4)

NADPH regenerating system

Ice-cold acetonitrile

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b026223?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b026223?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubator/water bath (37°C)

Procedure:

Preparation: Similar to the HLM protocol, prepare the necessary reagents. The concentration

of the recombinant CYP2D6 enzyme should be optimized based on its activity.

Incubation:

In a microcentrifuge tube, combine the phosphate buffer, recombinant CYP2D6, and

citalopram solution.

Pre-incubate at 37°C for 5-10 minutes.

Initiate the reaction by adding the NADPH regenerating system.

Incubate at 37°C for a defined time (e.g., 30 minutes). A study investigating CYP2D6

variants incubated citalopram at concentrations ranging from 10-1000 μM for 30 minutes

at 37°C[5].

Reaction Termination and Sample Preparation: Follow the same procedure as described for

the HLM incubation.

Analytical Methodology: LC-MS/MS Quantification
The quantification of Citalopram N-oxide is typically performed using a sensitive and specific

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Sample Preparation:

Protein Precipitation: As described in the incubation protocols, the addition of a cold organic

solvent like acetonitrile is a common and effective method for stopping the reaction and

precipitating proteins.

Liquid-Liquid Extraction (LLE): An alternative to protein precipitation, LLE can be used to

extract the analyte of interest from the incubation matrix.
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Solid-Phase Extraction (SPE): For cleaner samples and higher sensitivity, SPE can be

employed.

LC-MS/MS Parameters (Example):

Chromatographic Column: A C18 reversed-phase column is commonly used for the

separation of citalopram and its metabolites.

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1%

formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically employed.

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer

operating in positive electrospray ionization (ESI+) mode.

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for

Citalopram N-oxide are monitored for selective and sensitive quantification. An internal

standard should be used to ensure accuracy and precision.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for an in vitro metabolism experiment to

study the formation of Citalopram N-oxide.
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Figure 2: Experimental workflow for in vitro Citalopram N-oxide formation.
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Conclusion
This technical guide provides a foundational understanding of the in vitro formation of

Citalopram N-oxide. The exclusive role of CYP2D6 in this metabolic pathway highlights the

importance of considering genetic polymorphisms of this enzyme when evaluating the

pharmacokinetics of citalopram. The provided protocols and data serve as a valuable resource

for researchers in the fields of drug metabolism and pharmacokinetics, enabling the design and

execution of robust in vitro studies to further investigate the metabolism of citalopram and other

xenobiotics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b026223?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b026223?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

